
7-Hexadecynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hexadecynoic acid: is a long-chain fatty acid with the molecular formula C16H28O2 . It is characterized by the presence of a triple bond at the seventh carbon atom in its aliphatic chain. . It is a derivative of hexadecenoic acid, which is a monounsaturated fatty acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7-Hexadecynoic acid can be synthesized through various methods. One common synthetic route involves the use of 2H-Pyran, 2-(7-hexadecyn-1-yloxy)tetrahydro- as a starting material . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the triple bond at the seventh carbon atom.
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of palladium-catalyzed coupling reactions and alkyne metathesis to achieve the desired product. The reaction conditions are optimized to ensure high yield and purity of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hexadecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form epoxides or diols.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydrogen atoms on the alkyne can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Catalysts like or are employed.
Substitution: Reagents like or are used.
Major Products:
Epoxides and diols: from oxidation reactions.
Alkenes and alkanes: from reduction reactions.
Substituted alkynes: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
7-Hexadecynoic acid has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the study of reaction mechanisms involving alkynes.
Biology:
- Investigated for its role in cellular metabolism and signaling pathways.
- Studied for its potential anti-inflammatory properties .
Medicine:
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 7-Hexadecynoic acid involves its interaction with various molecular targets and pathways. It has been shown to exert anti-inflammatory effects by modulating the activity of innate immune cells . The compound can influence the production of lipid mediators and cytokines , thereby regulating inflammatory responses. Additionally, it may affect metabolic pathways by altering the expression of genes involved in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
7-Hexadecenoic acid: A monounsaturated fatty acid with a double bond at the seventh carbon atom.
Palmitoleic acid: A monounsaturated fatty acid with a double bond at the ninth carbon atom.
Sapienic acid: A monounsaturated fatty acid with a double bond at the sixth carbon atom.
Uniqueness: 7-Hexadecynoic acid is unique due to the presence of a triple bond at the seventh carbon atom, which imparts distinct chemical reactivity compared to its monounsaturated counterparts. This triple bond allows for a wider range of chemical transformations and applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
629-57-2 |
|---|---|
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
hexadec-7-ynoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-8,11-15H2,1H3,(H,17,18) |
InChI-Schlüssel |
XNLVWARRDCVUBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC#CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)

![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)

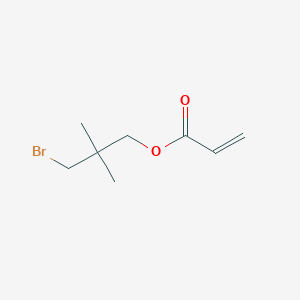
![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)
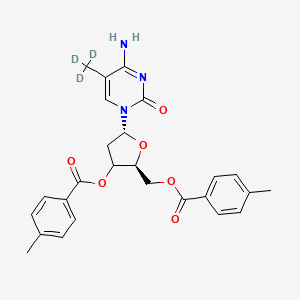
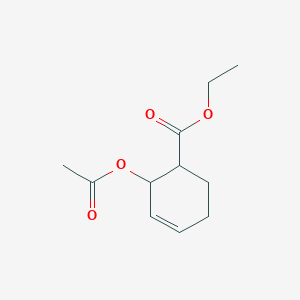
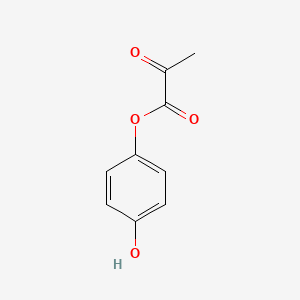
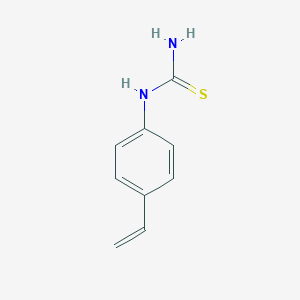


![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)
